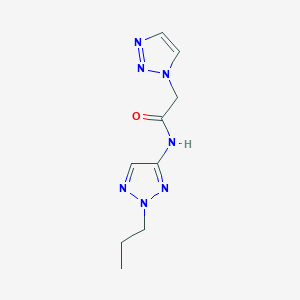![molecular formula C28H26N2O4 B5037341 N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide]](/img/structure/B5037341.png)
N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide] is a compound that belongs to the class of bisphenoxyacetamides. It is commonly known as Bis-N-naphthyl-1,8-diylacetamide or Bis-N-aryl-1,8-naphthalimide. This compound has been found to have various scientific research applications due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide] is not fully understood. However, it has been suggested that this compound may act as a DNA intercalator and inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. It may also inhibit the activity of certain enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects:
N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide] has been found to have various biochemical and physiological effects. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. It may also have anti-inflammatory and analgesic properties. In addition, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide] has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, it has some limitations such as its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide]. One possible direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, fungal infections, and neurodegenerative diseases. Another direction is to explore its use as a material for the development of new sensors and devices. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis and properties for various applications.
In conclusion, N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide] is a compound that has various scientific research applications. Its unique chemical structure and properties make it a promising candidate for the development of new therapeutic agents and materials. Further research is needed to fully understand its mechanism of action and to optimize its properties for various applications.
Synthesemethoden
The synthesis of N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide] involves the reaction of 1,8-naphthalic anhydride with 2-(2-methylphenoxy)acetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate product is then treated with N-arylamine to obtain the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratios.
Wissenschaftliche Forschungsanwendungen
N,N'-1,8-naphthalenediylbis[2-(2-methylphenoxy)acetamide] has been widely used in scientific research due to its unique chemical structure and properties. It has been found to have various applications in the fields of medicinal chemistry, materials science, and analytical chemistry.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-[8-[[2-(2-methylphenoxy)acetyl]amino]naphthalen-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-19-9-3-5-15-24(19)33-17-26(31)29-22-13-7-11-21-12-8-14-23(28(21)22)30-27(32)18-34-25-16-6-4-10-20(25)2/h3-16H,17-18H2,1-2H3,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAZICXENKDLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC3=C2C(=CC=C3)NC(=O)COC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-naphthalene-1,8-diylbis[2-(2-methylphenoxy)acetamide] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B5037268.png)
![5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5037274.png)

![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5037283.png)

![3-[(1-benzothien-2-ylmethyl)amino]-N-(4-methoxyphenyl)-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5037311.png)
![4-[6-(2-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5037312.png)
![N-[4-(heptylamino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]benzamide](/img/structure/B5037314.png)
![3-{[3,5-bis(trifluoromethyl)benzoyl]amino}-4-chloro-N-phenylbenzamide](/img/structure/B5037320.png)

![N-{2-[(4-methylphenyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5037339.png)
![1-benzyl-3-[(decyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride](/img/structure/B5037347.png)
![N-[2-(2-oxo-1-imidazolidinyl)ethyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5037354.png)